(2E)-2-cyano-N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide
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Overview
Description
(2E)-2-cyano-N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a cyano group, a methoxyphenyl group, and a methylfuran moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyaniline, 5-methylfuran-2-carbaldehyde, and malononitrile.
Formation of Intermediate: The first step involves the condensation of 4-methoxyaniline with 5-methylfuran-2-carbaldehyde in the presence of a base like sodium hydroxide to form an imine intermediate.
Knoevenagel Condensation: The imine intermediate then undergoes a Knoevenagel condensation with malononitrile in the presence of a catalyst such as piperidine to form the desired this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
Chemistry
In synthetic chemistry, (2E)-2-cyano-N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2E)-2-cyano-N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The cyano group and the methoxyphenyl ring are key functional groups that can interact with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-N-(4-hydroxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide: Similar structure but with a hydroxy group instead of a methoxy group.
(2E)-2-cyano-N-(4-methylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
(2E)-2-cyano-N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its potential as a lead compound in drug discovery and development.
Properties
IUPAC Name |
(E)-2-cyano-N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-11-3-6-15(21-11)9-12(10-17)16(19)18-13-4-7-14(20-2)8-5-13/h3-9H,1-2H3,(H,18,19)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUDGPVJJWUMSD-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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